5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide
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Overview
Description
The compound “5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a basic aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom . It also contains a carboxamide group (-CONH2), a bromine atom, a chlorine atom, and a cyanopyridine group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is electron-deficient and can undergo electrophilic substitution. The carboxamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O2/c1-11-7-14(27-19-12(9-22)3-2-6-23-19)4-5-16(11)25-18(26)15-8-13(20)10-24-17(15)21/h2-8,10H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFPFQAAMAEANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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